molecular formula C20H17Cl3N2O3 B2666089 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime] CAS No. 303998-57-4

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]

Cat. No. B2666089
CAS RN: 303998-57-4
M. Wt: 439.72
InChI Key: FOLCWDRFXVWUFU-CLCOLTQESA-N
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Description

The compound “1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]” is a derivative of 1H-Indole-2,3-dione . 1H-Indole-2,3-dione, also known as Isatin, is a synthetically versatile molecule which has led to an array of derivatives displaying a broad spectrum of biological properties .


Synthesis Analysis

A series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized to investigate the chemotherapeutic activities . The structures of these compounds were confirmed by spectral data (IR, 1H NMR, 13C NMR-APT, 13C NMR-DEPT, HSQC, HMBC) and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1H-Indole-2,3-dione, the parent compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 1H-Indole-2,3-dione is 147.1308 .


Chemical Reactions Analysis

The synthesis of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis and Structural Modifications

  • Synthesis of Spiroindoline Derivatives : Indole-2,3-dione was utilized in the synthesis of novel spiro[indoline-3-heterocycle]-2-one derivatives. The process involved treating indole-2,3-dione with malonic acid and subsequent reactions leading to complex spiro compounds, showcasing the compound's versatility as a precursor for heterocyclic synthesis (Al-Thebeiti, 1994).

  • Novel Carbamate Derivatives of Indole : Research on oximation of indoles with a methoxycarbonylamino group led to the creation of novel oximes and subsequent derivatives, underlining the compound's role in generating pharmacologically relevant structures (Velikorodov et al., 2010).

  • Functionalized Indole-1-oxide Derivatives : A study detailed a cascade reaction of allenynes with alcohols/amines and tBuONO, leading to benzo[g]indole-1-oxides and naphthalene-1,2-diones. This method offers a novel pathway to access pharmaceutically significant derivatives from indole-based precursors (He et al., 2019).

Biochemical Properties and Applications

  • Degradation by Microorganisms : The degradation pathways of substituted indoles, including 1H-indole-2,3-dione derivatives, by an indole-degrading methanogenic consortium were explored. This research highlighted the biotransformation potential of these compounds in environmental and biochemical processes (Gu & Berry, 1991).

  • Electrochemical Oxidation Studies : The electrochemical oxidation of indole-3-acetic acid, a related compound, provided insight into the reaction mechanisms and products formed in acidic mediums. Understanding these mechanisms is crucial for applications in synthetic chemistry and environmental remediation (Hu & Dryhurst, 1993).

Mechanism of Action

The biological properties of thiosemicarbazone derivatives, such as anticancer and antiviral activity, have been described . For instance, Isatin-β-thiosemicarbazone (IBT) and N-methylisatin-β-thiosemicarbazone (M-IBT, methisazone) prevent the production of smallpox viruses .

Future Directions

The synthesis and study of derivatives of 1H-Indole-2,3-dione, such as the compound , is an active area of research due to their potential biological properties . Future research may focus on synthesizing more potent and less toxic derivatives .

properties

IUPAC Name

[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N2O3/c1-11(2)7-18(26)28-24-19-14-9-13(21)4-6-17(14)25(20(19)27)10-12-3-5-15(22)16(23)8-12/h3-6,8-9,11H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLCWDRFXVWUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate

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